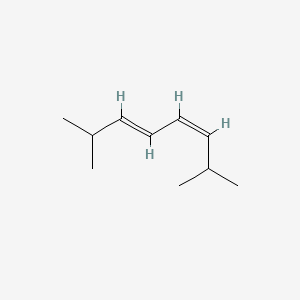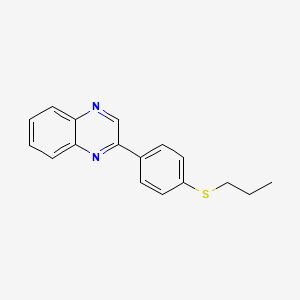
Magnesium--mercury (5/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium–mercury (5/2) is a compound formed by the combination of magnesium and mercury in a specific stoichiometric ratio
準備方法
Synthetic Routes and Reaction Conditions: Magnesium–mercury (5/2) can be synthesized through the reaction of magnesium metal with mercury(II) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation of magnesium. The reaction conditions include heating the mixture to a temperature where the reaction can proceed efficiently.
Industrial Production Methods: Industrial production of magnesium–mercury (5/2) involves the use of high-purity magnesium and mercury(II) chloride. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve multiple purification steps to remove any impurities.
化学反応の分析
Types of Reactions: Magnesium–mercury (5/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and mercury(II) oxide.
Reduction: It can be reduced to elemental magnesium and mercury.
Substitution: The compound can undergo substitution reactions with other halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature conditions.
Reduction: Reducing agents such as hydrogen or carbon monoxide.
Substitution: Halides or organometallic reagents in an inert atmosphere.
Major Products:
Oxidation: Magnesium oxide and mercury(II) oxide.
Reduction: Elemental magnesium and mercury.
Substitution: Various organometallic compounds depending on the reagents used.
科学的研究の応用
Magnesium–mercury (5/2) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Studied for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the production of specialized materials and as a component in certain industrial processes.
作用機序
The mechanism by which magnesium–mercury (5/2) exerts its effects involves the interaction of magnesium and mercury ions with various molecular targets. Magnesium ions can act as cofactors for enzymes, while mercury ions can interact with thiol groups in proteins, affecting their function. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
類似化合物との比較
Magnesium amalgam: A similar compound formed by the combination of magnesium and mercury.
Magnesium chloride: A compound with similar magnesium content but different properties.
Mercury(II) chloride: A compound with similar mercury content but different properties.
Uniqueness: Magnesium–mercury (5/2) is unique due to its specific stoichiometric ratio and the combined properties of magnesium and mercury
特性
CAS番号 |
55200-37-8 |
|---|---|
分子式 |
Hg2Mg5 |
分子量 |
522.71 g/mol |
InChI |
InChI=1S/2Hg.5Mg |
InChIキー |
XVLAIFQBBAFLIZ-UHFFFAOYSA-N |
正規SMILES |
[Mg].[Mg].[Mg].[Mg].[Mg].[Hg].[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)

![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)





![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)



